oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate

Description

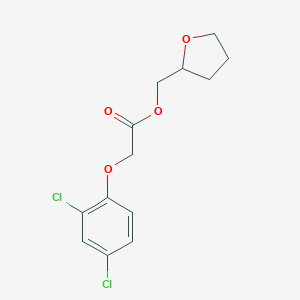

oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate is a chemical compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This ester form is known for its enhanced efficacy in certain applications due to its unique chemical properties. It is primarily used in agriculture for the selective control of broadleaf weeds.

Properties

CAS No. |

15146-99-3 |

|---|---|

Molecular Formula |

C13H14Cl2O4 |

Molecular Weight |

305.15 g/mol |

IUPAC Name |

oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C13H14Cl2O4/c14-9-3-4-12(11(15)6-9)18-8-13(16)19-7-10-2-1-5-17-10/h3-4,6,10H,1-2,5,7-8H2 |

InChI Key |

SBXXZSKNQDULKP-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Other CAS No. |

15146-99-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate involves the esterification of 2,4-D acid with tetrahydrofurfuryl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 2,4-D acid and tetrahydrofurfuryl alcohol in the presence of water and a base or acid catalyst.

Oxidation: The ester can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Hydrolysis: 2,4-D acid and tetrahydrofurfuryl alcohol.

Oxidation: Various carboxylic acids and aldehydes.

Substitution: Depending on the nucleophile, different ester derivatives can be formed.

Scientific Research Applications

oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on plant physiology and its role in herbicide resistance.

Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

Industry: Utilized in the formulation of herbicides and other agrochemicals for enhanced weed control.

Mechanism of Action

The mechanism of action of oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate involves its absorption by plant tissues, where it is hydrolyzed to release 2,4-D acid. The 2,4-D acid then mimics the action of natural plant hormones called auxins, leading to uncontrolled cell division and growth, ultimately causing the death of the targeted broadleaf weeds.

Comparison with Similar Compounds

Similar Compounds

- 2,4-D butoxyethyl ester

- 2,4-D ethylhexyl ester

- 2,4-D isopropyl ester

Comparison

oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific ester group, which imparts different physicochemical properties compared to other esters of 2,4-D. It is more lipophilic, allowing for better penetration into plant tissues, and has a different volatility profile, making it suitable for specific agricultural applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.